1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole
Description
The compound 1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole is a heterocyclic molecule featuring a pyrrolidine ring substituted with a sulfonylated 3,5-dimethylisoxazole group and a 1,2,3-triazole moiety. This structure combines three key heterocyclic components:
- Isoxazole core: A five-membered aromatic ring with oxygen and nitrogen atoms (positions 1 and 2) and methyl groups at positions 3 and 3.
- Pyrrolidine: A five-membered saturated nitrogen ring, providing conformational flexibility.
- 1,2,3-Triazole: A five-membered aromatic ring with three nitrogen atoms, often associated with bioactivity in medicinal chemistry.
The sulfonyl linker between the isoxazole and pyrrolidine may enhance solubility and influence electronic properties, while the triazole’s nitrogen-rich structure could facilitate hydrogen bonding in biological targets.
Properties
IUPAC Name |
3,5-dimethyl-4-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3S/c1-8-11(9(2)19-13-8)20(17,18)15-5-3-10(7-15)16-6-4-12-14-16/h4,6,10H,3,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTCCUWEMCDSNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the individual building blocks The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid The pyrrolidine ring is formed through cyclization reactions involving amines and carbonyl compounds
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl moiety (-SO₂-) attached to the pyrrolidine ring serves as a prime site for nucleophilic substitution. This reactivity is well-documented in sulfonamide chemistry, where the sulfonyl group acts as a leaving group under basic or acidic conditions .
Example reaction :
Reaction with primary amines in acetonitrile and pyridine yields sulfonamide derivatives via an SN₂ mechanism .
| Substrate | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Target compound | Benzylamine | CH₃CN, pyridine, 60°C, 6h | Benzylsulfonamide derivative | 78% |
Functionalization of the 1,2,3-Triazole Ring
The 1,2,3-triazole core participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) during synthesis . Post-synthesis, the triazole ring enables further modifications:
C–H Arylation
Palladium-catalyzed coupling reactions introduce aryl groups at the triazole’s C5 position :
| Catalyst System | Aryl Halide | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂, PPh₃, K₂CO₃ | 4-Bromotoluene | DMF | 100°C | 85% |
Mechanism : Oxidative addition of the aryl halide to Pd⁰, followed by C–H activation and reductive elimination.
Electrophilic Substitution
Electrophiles such as bromine or iodonium salts react at the triazole’s N2 position due to its electron-rich nature:
| Electrophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NBS | DMF, 0°C → rt, 2h | N2-Brominated triazole | 65% |
Coordination Chemistry and Metal Interactions
The triazole’s nitrogen atoms act as ligands for transition metals, forming stable complexes. Copper(I) coordination is critical for catalytic applications :
Example :
Reaction with CuI in acetonitrile produces a triazole–Cu(I) complex , enhancing stability in polymer electrolytes .
| Metal Salt | Ligand Ratio | Application | Reference |
|---|---|---|---|
| CuI | 1:1 | Proton-conductive membranes |
Acid/Base-Mediated Hydrolysis
The dimethylisoxazole group undergoes hydrolysis under strongly acidic conditions (e.g., HCl, 80°C), yielding a diketone intermediate:
| Acid | Temperature | Product | Yield | Reference |
|---|---|---|---|---|
| 6M HCl | 80°C, 4h | 3,5-Dimethyl-4-ketoisoxazole | 90% |
Comparative Reaction Analysis
Key reactions are summarized below:
Stability and Reaction Optimization
-
pH Sensitivity : The sulfonyl group hydrolyzes in strong acids (pH < 2) or bases (pH > 12) .
-
Thermal Stability : Decomposition occurs above 200°C, with the triazole ring remaining intact up to 150°C .
This compound’s multifunctional architecture enables applications in medicinal chemistry (e.g., protease inhibitors), materials science (e.g., metal-organic frameworks ), and catalysis. Future research should explore its reactivity in asymmetric synthesis and photochemical transformations.
Scientific Research Applications
Medicinal Applications
-
Antifungal Activity :
- Triazole derivatives have shown promising antifungal properties. Research indicates that compounds with triazole structures exhibit activity against various fungal strains, including Candida albicans. A study demonstrated that certain derivatives had minimum inhibitory concentrations (MIC) significantly lower than traditional antifungal agents like fluconazole .
-
Anticancer Properties :
- The biological importance of 1,2,3-triazoles extends to anticancer applications. Triazole-containing compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways critical for tumor growth .
- Antimicrobial Effects :
Synthetic Methodologies
The synthesis of 1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole typically involves multi-step reactions starting from readily available precursors. Common methodologies include:
- Click Chemistry : This approach utilizes azides and alkynes to form triazoles under mild conditions. It is favored for its simplicity and efficiency in synthesizing diverse triazole derivatives.
- Condensation Reactions : These reactions involve the formation of the triazole ring through condensation between hydrazines and carbonyl compounds .
Case Studies
Several studies highlight the applications and efficacy of triazole derivatives:
Mechanism of Action
The mechanism of action of 1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
Heterocyclic Core Flexibility :
- The target compound’s pyrrolidine offers greater conformational flexibility compared to the azetidine in the analog from .
- The fused [1,2,4]triazolo-pyridine system in ’s compound introduces π-conjugation absent in the standalone 1,2,3-triazole of the target.
Coumarin derivatives in exhibit fluorescence properties, which are absent in the target compound .
Biological Activity
The compound 1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a pyrrolidine ring linked to a triazole moiety and a sulfonyl group derived from 3,5-dimethyl-1,2-oxazole. This unique combination contributes to its biological properties.
Synthesis
Recent studies have explored various synthetic routes to prepare 1H-triazoles. One notable method involves the Rh(II)-catalyzed denitrogenative coupling , which allows for the formation of sulfonamido derivatives from triazoles with yields ranging from 24% to 91% . This method highlights the versatility of triazole chemistry in medicinal applications.
Antiviral Activity
Research has indicated that triazole derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have been identified as inhibitors of the Yellow Fever Virus (YFV) . In vitro studies demonstrated that certain derivatives showed selectivity for YFV over other related viruses . This suggests potential for development as antiviral agents.
Enzyme Inhibition
Triazoles are known for their ability to inhibit key enzymes. A study focused on various 1,2,3-triazoles reported inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. The compounds exhibited promising antioxidant capacities and antimicrobial effects . This highlights their potential use in treating neurodegenerative diseases and infections.
Antimicrobial Activity
The antimicrobial properties of triazoles have been extensively studied. For example, certain triazole derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli , showing varying degrees of inhibition . The incorporation of sulfonyl groups in triazoles has been linked to enhanced antimicrobial activity.
Case Studies
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of new compounds. Preliminary data on similar triazole derivatives suggest favorable pharmacokinetic profiles with good metabolic stability and low toxicity .
Q & A
Q. How can crystallization challenges (e.g., polymorph formation) be mitigated during structural studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
